molecular formula C25H26N2O6S B11241635 N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241635
M. Wt: 482.5 g/mol
InChI Key: YCFLZDCRUNTKDQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with a unique structure that includes a benzoxazine ring, sulfonyl group, and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenolic compound.

    Introduction of the Sulfonyl Group: This step involves the reaction of the benzoxazine intermediate with a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activities.

    Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
  • N-Cyclohexyl-2-[{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}(4-methylbenzyl)amino]butanamide

Uniqueness

N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O6S/c1-16-5-9-19(10-6-16)34(29,30)27-15-24(33-21-11-7-17(2)13-20(21)27)25(28)26-18-8-12-22(31-3)23(14-18)32-4/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

YCFLZDCRUNTKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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